molecular formula C14H10ClNOS B14391819 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline CAS No. 90040-40-7

4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline

Cat. No.: B14391819
CAS No.: 90040-40-7
M. Wt: 275.8 g/mol
InChI Key: URQFDPZZSBZPMZ-UHFFFAOYSA-N
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Description

4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chloroaniline group and a benzothiophene moiety in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline typically involves the reaction of 3-chloroaniline with 1-benzothiophen-7-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-benzothiophen-7-ol is replaced by the amino group of 3-chloroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline is unique due to its specific combination of a benzothiophene moiety and a chloroaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

90040-40-7

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

4-(1-benzothiophen-7-yloxy)-3-chloroaniline

InChI

InChI=1S/C14H10ClNOS/c15-11-8-10(16)4-5-12(11)17-13-3-1-2-9-6-7-18-14(9)13/h1-8H,16H2

InChI Key

URQFDPZZSBZPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)SC=C2

Origin of Product

United States

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